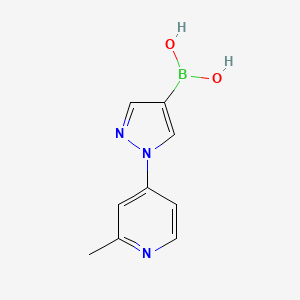
(1-(2-Methylpyridin-4-yl)-1H-pyrazol-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(2-Methylpyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that has garnered attention in various fields of scientific research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a methylpyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Methylpyridin-4-yl)-1H-pyrazol-4-yl)boronic acid typically involves the following steps:
Halogen-Metal Exchange and Borylation: The starting material, 4-bromo-2-methylpyridine, undergoes halogen-metal exchange using an organolithium reagent such as n-butyllithium. The resulting organolithium intermediate is then treated with a boron source, such as triisopropyl borate, to form the boronic acid derivative.
Cyclization: The intermediate is then subjected to cyclization with hydrazine or a hydrazine derivative to form the pyrazole ring. This step often requires the use of a suitable solvent, such as tetrahydrofuran (THF), and may be carried out under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反应分析
Types of Reactions
(1-(2-Methylpyridin-4-yl)-1H-pyrazol-4-yl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions and forms carbon-carbon bonds, making it valuable for the synthesis of biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water).
Oxidation: Hydrogen peroxide, sodium perborate, and solvents like methanol or water.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and solvents like acetic acid or chloroform.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Boronic esters or borates.
Substitution: Nitrated or halogenated pyrazole derivatives.
科学研究应用
Chemistry
In organic synthesis, (1-(2-Methylpyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is used as a building block for the construction of complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for the synthesis of biaryl compounds, which are important in pharmaceuticals and agrochemicals.
Biology
The compound has potential applications in the development of enzyme inhibitors and probes for biological studies. Its boronic acid group can interact with diols and other biomolecules, making it useful for the design of enzyme inhibitors and sensors.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents targeting specific enzymes or receptors.
Industry
The compound is used in the development of advanced materials, such as polymers and catalysts. Its boronic acid group can participate in cross-linking reactions, enhancing the properties of materials used in coatings, adhesives, and electronic devices.
作用机制
The mechanism of action of (1-(2-Methylpyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can undergo nucleophilic attack to form boronate esters. In biological systems, this property allows the compound to inhibit enzymes that contain active site serine or threonine residues, such as proteases and kinases. The pyrazole and methylpyridine moieties contribute to the binding affinity and specificity of the compound for its molecular targets.
相似化合物的比较
Similar Compounds
- 2-Methylpyridine-4-boronic acid
- 4-Pyridinylboronic acid
- Phenylboronic acid
- 2-Methyl-4-pyridineboronic acid pinacol ester
Uniqueness
(1-(2-Methylpyridin-4-yl)-1H-pyrazol-4-yl)boronic acid stands out due to the presence of both a pyrazole ring and a methylpyridine moiety, which provide unique reactivity and binding properties. Compared to other boronic acids, this compound offers enhanced versatility in organic synthesis and potential for the development of novel therapeutic agents.
属性
分子式 |
C9H10BN3O2 |
|---|---|
分子量 |
203.01 g/mol |
IUPAC 名称 |
[1-(2-methylpyridin-4-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C9H10BN3O2/c1-7-4-9(2-3-11-7)13-6-8(5-12-13)10(14)15/h2-6,14-15H,1H3 |
InChI 键 |
AWCQRTPWYOOQPX-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN(N=C1)C2=CC(=NC=C2)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


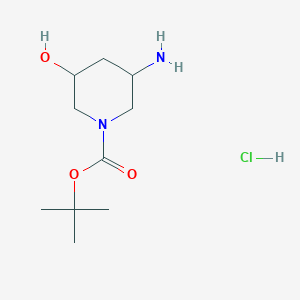
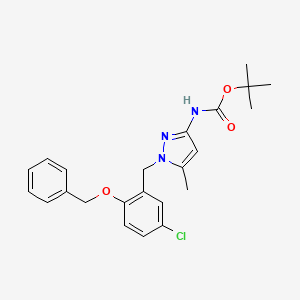
![5-[2-[(7aS)-1-[1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14068725.png)
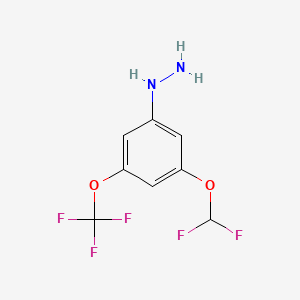
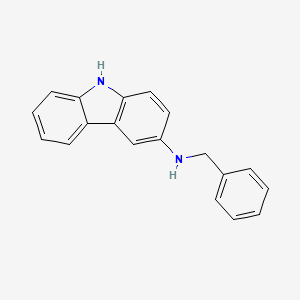
![(5S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl diethyl phosphate](/img/structure/B14068748.png)
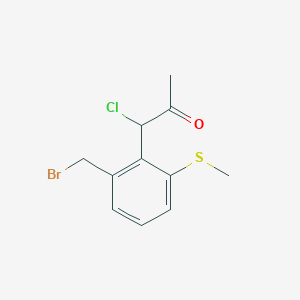
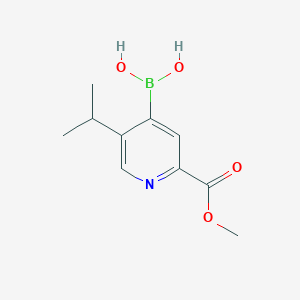

![2-[1-(Ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile](/img/structure/B14068784.png)
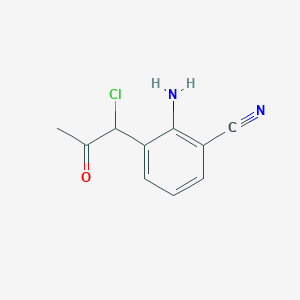
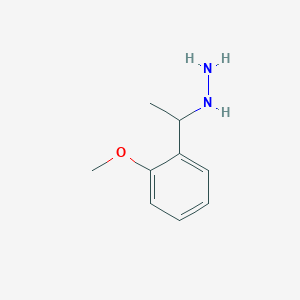
![trans-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B14068798.png)
![3-[(Tert-butyldimethylsilyl)oxy]-2-oxopropyl acetate](/img/structure/B14068799.png)
